Cas no 128293-71-0 (Carbamic acid, (1-methyl-1H-imidazol-4-yl)-, 1,1-dimethylethyl ester (9CI))

Carbamic acid, (1-methyl-1H-imidazol-4-yl)-, 1,1-dimethylethyl ester (9CI) is a specialized organic compound featuring a carbamate functional group linked to a methyl-substituted imidazole moiety. The tert-butyl ester group enhances its stability, making it suitable for applications in pharmaceutical intermediates and organic synthesis. Its imidazole core offers potential reactivity in heterocyclic chemistry, while the carbamate group provides versatility as a protecting group or precursor in peptide and medicinal chemistry. The compound’s structural features may also facilitate controlled release or prodrug formulations. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, particularly where selective reactivity or steric hindrance is required.
Carbamic acid, (1-methyl-1H-imidazol-4-yl)-, 1,1-dimethylethyl ester (9CI) structure
128293-71-0 structure
Product name:Carbamic acid, (1-methyl-1H-imidazol-4-yl)-, 1,1-dimethylethyl ester (9CI)
CAS No:128293-71-0
MF:C9H15N3O2
MW:197.234301805496
CID:879051

Carbamic acid, (1-methyl-1H-imidazol-4-yl)-, 1,1-dimethylethyl ester (9CI) Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, (1-methyl-1H-imidazol-4-yl)-, 1,1-dimethylethyl ester (9CI)

Computed Properties

  • Exact Mass: 197.11655

Experimental Properties

  • PSA: 56.15

Carbamic acid, (1-methyl-1H-imidazol-4-yl)-, 1,1-dimethylethyl ester (9CI) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7541677-0.1g
tert-butyl N-(1-methyl-1H-imidazol-4-yl)carbamate
128293-71-0 95.0%
0.1g
$19.0 2025-02-20
Enamine
EN300-7541677-10.0g
tert-butyl N-(1-methyl-1H-imidazol-4-yl)carbamate
128293-71-0 95.0%
10.0g
$328.0 2025-02-20
1PlusChem
1P00A5H4-2.5g
Carbamic acid, (1-methyl-1H-imidazol-4-yl)-, 1,1-dimethylethyl ester (9CI)
128293-71-0 95%
2.5g
$363.00 2023-12-25
1PlusChem
1P00A5H4-5g
Carbamic acid, (1-methyl-1H-imidazol-4-yl)-, 1,1-dimethylethyl ester (9CI)
128293-71-0 95%
5g
$539.00 2023-12-25
Aaron
AR00A5PG-50mg
Carbamic acid, (1-methyl-1H-imidazol-4-yl)-, 1,1-dimethylethyl ester (9CI)
128293-71-0 95%
50mg
$60.00 2025-04-03
Aaron
AR00A5PG-100mg
Carbamic acid, (1-methyl-1H-imidazol-4-yl)-, 1,1-dimethylethyl ester (9CI)
128293-71-0 95%
100mg
$74.00 2025-04-03
Aaron
AR00A5PG-5g
Carbamic acid, (1-methyl-1H-imidazol-4-yl)-, 1,1-dimethylethyl ester (9CI)
128293-71-0 95%
5g
$556.00 2023-12-16
Aaron
AR00A5PG-10g
Carbamic acid, (1-methyl-1H-imidazol-4-yl)-, 1,1-dimethylethyl ester (9CI)
128293-71-0 95%
10g
$844.00 2023-12-16
1PlusChem
1P00A5H4-10g
Carbamic acid, (1-methyl-1H-imidazol-4-yl)-, 1,1-dimethylethyl ester (9CI)
128293-71-0 95%
10g
$798.00 2023-12-25
Aaron
AR00A5PG-500mg
Carbamic acid, (1-methyl-1H-imidazol-4-yl)-, 1,1-dimethylethyl ester (9CI)
128293-71-0 95%
500mg
$79.00 2025-02-14

Additional information on Carbamic acid, (1-methyl-1H-imidazol-4-yl)-, 1,1-dimethylethyl ester (9CI)

Carbamic acid, (1-methyl-1H-imidazol-4-yl)-, 1,1-dimethylethyl ester (9CI) (CAS No. 128293-71-0)

Carbamic acid, (1-methyl-1H-imidazol-4-yl)-, 1,1-dimethylethyl ester (9CI) (CAS No. 128293-71-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, commonly known as Boc-(imidazole-4-yl)carbamate, is a protected derivative of imidazole and is widely used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The imidazole moiety in Boc-(imidazole-4-yl)carbamate is a key structural feature that imparts unique chemical and biological properties to the compound. Imidazole is a heterocyclic aromatic organic compound with a five-membered ring containing two nitrogen atoms. It is a common functional group found in many natural products and pharmaceuticals, including histamine and histidine. The presence of the imidazole ring in Boc-(imidazole-4-yl)carbamate makes it an attractive building block for the synthesis of compounds with diverse biological activities.

The tert-butyl carbamate (Boc) protecting group in Boc-(imidazole-4-yl)carbamate is a widely used protecting group in organic synthesis. The Boc group is known for its stability under mild acidic conditions and its ease of removal under mildly acidic conditions, typically using trifluoroacetic acid (TFA). This property makes Boc-(imidazole-4-yl)carbamate an ideal intermediate for the synthesis of peptides and other nitrogen-containing compounds where the protection and deprotection of amino groups are crucial steps.

Recent research has highlighted the potential of Boc-(imidazole-4-yl)carbamate in the development of novel therapeutic agents. For instance, studies have shown that imidazole derivatives can exhibit potent antifungal and antiviral activities. The imidazole ring's ability to form hydrogen bonds and coordinate with metal ions makes it an excellent scaffold for designing drugs that target specific biological processes. In particular, the use of Boc-(imidazole-4-yl)carbamate as a starting material for synthesizing imidazole-based antifungal agents has gained significant attention due to the increasing prevalence of drug-resistant fungal infections.

In addition to its applications in antifungal drug development, Boc-(imidazole-4-yl)carbamate has also been explored for its potential in cancer therapy. Research has demonstrated that certain imidazole derivatives can act as inhibitors of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have shown promise in treating various types of cancer by inducing cell cycle arrest, apoptosis, and differentiation. The ability to synthesize these inhibitors using Boc-(imidazole-4-yl)carbamate as a building block underscores its importance in medicinal chemistry.

The synthesis of Boc-(imidazole-4-yl)carbamate typically involves the reaction of imidazole with di-*tert*-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydride or potassium carbonate. This reaction results in the formation of the protected imidazole derivative, which can then be further modified through various synthetic routes to produce a wide range of bioactive molecules. The high yield and purity of Boc-(imidazole-4-yl)carbamate make it a preferred choice for large-scale synthesis in both academic and industrial settings.

In conclusion, Carbamic acid, (1-methyl-1H-imidazol-4-yl)-, 1,1-dimethylethyl ester (9CI) (CAS No. 128293-71-0) is a valuable compound with broad applications in medicinal chemistry and pharmaceutical research. Its unique chemical properties, particularly the presence of the imidazole ring and the tert-butyl carbamate (Boc) protecting group, make it an essential building block for the synthesis of bioactive molecules with diverse therapeutic potentials. Ongoing research continues to explore new avenues for utilizing this compound in the development of novel drugs and therapeutic agents.

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